Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of BAY-3827, a Potent and Selective AMPK Inhibitor
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of BAY-3827, a Potent and Selective AMPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Selective AMPK Probe
In the landscape of cellular energy sensing and metabolic regulation, AMP-activated protein kinase (AMPK) stands as a central node. Its intricate control over a vast array of cellular processes has made it a compelling target for therapeutic intervention in metabolic diseases and oncology. However, the development of highly selective inhibitors to dissect its precise functions has been a significant challenge, with early compounds often plagued by off-target effects. This guide provides an in-depth exploration of the mechanism of action of 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol, more commonly known as BAY-3827. This compound has emerged as a powerful chemical probe, distinguished by its high potency and selectivity for AMPK, offering researchers a valuable tool to elucidate the nuanced roles of this critical kinase.
BAY-3827 is a potent and selective inhibitor of AMPK, with IC50 values of 1.4 nM at low ATP concentrations (10 μM) and 15 nM at high ATP concentrations (2 mM)[1]. Its selectivity is a key attribute, showing over 500-fold greater affinity for AMPK compared to a vast majority of 331 other kinases tested[1]. This technical guide will dissect the molecular underpinnings of BAY-3827's inhibitory action, from its direct interaction with the AMPK kinase domain to its downstream cellular consequences.
Molecular Mechanism of Action: A Structural Perspective
The inhibitory prowess of BAY-3827 lies in its unique ability to stabilize an inactive conformation of the AMPK kinase domain. This has been elucidated through co-crystal structure analysis, revealing a sophisticated interplay of molecular interactions that ultimately lock the kinase in a state incapable of substrate phosphorylation[2][3][4].
At the heart of its mechanism, BAY-3827 binds to the ATP-binding pocket of AMPK[2][5]. This binding event induces a series of conformational changes that are critical for its inhibitory effect. A key feature is the induction of an αC helix-out conformation[5]. Furthermore, the interaction of BAY-3827 with the kinase domain promotes the formation of a distinctive disulfide bridge between Cys106 on the αD helix and Cys174 in the activation loop[3][4][5]. This bridge serves to stabilize the activation loop in a manner that repositions Asn162. This repositioning, in turn, displaces Phe158 of the Asp-Phe-Gly (DFG) motif towards the C-terminal lobe of the kinase[3][4]. The consequence of this shift is the disruption of the regulatory spine, a critical structural element for kinase activity, leading to an inactive state[2][3][4].
The indazole ring of BAY-3827 forms crucial hydrogen bonds with hinge region residues Glu94 and Val96, as well as with N-lobe residues Leu22 and Lys45[2]. The interaction with the conserved Lys45 disrupts its typical salt bridge with Glu64 in the αC helix, further contributing to the inactive conformation[2].
Cellular Effects and Downstream Consequences
The potent and selective inhibition of AMPK by BAY-3827 translates into significant and measurable effects on cellular metabolism and signaling pathways. A primary and well-characterized downstream effect is the prevention of the phosphorylation of Acetyl-CoA Carboxylase 1 (ACC1) at Ser79, a key regulatory site for fatty acid synthesis[1][6]. By inhibiting AMPK, BAY-3827 effectively blocks the suppression of lipogenesis, a hallmark of AMPK activation[2][6]. This has been demonstrated in primary hepatocytes where BAY-3827 treatment diminishes drug-stimulated AMPK-dependent gene expression[2].
Furthermore, BAY-3827 has been shown to exhibit anti-proliferative activity in certain cancer cell lines, particularly in androgen-dependent prostate cancer models[1][6]. In VCaP prostate cancer cells, treatment with BAY-3827 represses the expression of the LIPE gene, reduces levels of the serine/threonine kinase AKT3, and blocks the expression of several genes within the mitochondrial carnitine palmitoyltransferase (CPT) family, which are involved in acyl carnitine formation[1]. This leads to a significant increase in the formation of lipid droplets[1].
It is noteworthy that while BAY-3827 is a potent AMPK inhibitor, it can paradoxically lead to an increase in the phosphorylation of AMPK at its activating site, Threonine 172 (Thr172)[7][8]. This is thought to occur because BAY-3827 primarily protects Thr172 from dephosphorylation[7]. Therefore, when assessing the inhibitory activity of BAY-3827 in cellular contexts, it is crucial to measure the phosphorylation of downstream AMPK targets, such as ACC1, rather than relying solely on the phosphorylation status of AMPK itself[9].
Quantitative Analysis of Inhibitory Potency
The potency of BAY-3827 has been rigorously quantified through in vitro kinase assays. The following table summarizes its inhibitory concentrations against AMPK and other kinases.
| Target | IC50 (10 µM ATP) | IC50 (2 mM ATP) | Reference(s) |
| AMPK | 1.4 nM | 15 nM | [1] |
| Aurora A | 1324 nM | - | [1] |
| Flt3 | 124 nM | - | [1] |
| c-Met | 788 nM | - | [1] |
| Rsk4 | 36 nM | - | [1] |
Experimental Protocols
To facilitate the study of BAY-3827 and similar compounds, this section outlines key experimental methodologies for characterizing its mechanism of action.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY-3827 against AMPK.
Methodology:
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Reaction Mixture Preparation: Prepare a reaction buffer containing a final concentration of 10 µM or 2 mM ATP, the AMPK enzyme, and a fluorescently labeled peptide substrate.
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Compound Dilution: Serially dilute BAY-3827 to a range of concentrations.
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Incubation: Add the diluted BAY-3827 or vehicle control to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).
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Reaction Termination: Stop the reaction by adding a chelating agent (e.g., EDTA).
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Detection: Measure the amount of phosphorylated peptide substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
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Data Analysis: Plot the percentage of inhibition against the logarithm of the BAY-3827 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for ACC1 Phosphorylation
Objective: To assess the ability of BAY-3827 to inhibit AMPK activity in a cellular context by measuring the phosphorylation of its downstream target, ACC1.
Methodology:
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Cell Culture: Culture a relevant cell line (e.g., primary hepatocytes, LNCaP, or VCaP cells) to sub-confluency.
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Compound Treatment: Treat the cells with varying concentrations of BAY-3827 or a vehicle control for a specified duration (e.g., overnight). In some experimental setups, co-treatment with an AMPK activator (e.g., MK-8722) may be employed to stimulate AMPK activity.
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Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates.
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Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
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Incubate the membrane with a primary antibody specific for phosphorylated ACC1 (Ser79) and a primary antibody for total ACC1 as a loading control.
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Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Densitometry Analysis: Quantify the band intensities for phosphorylated and total ACC1. Normalize the phosphorylated ACC1 signal to the total ACC1 signal to determine the relative level of phosphorylation.
Conclusion
BAY-3827 represents a significant advancement in the development of selective AMPK inhibitors. Its well-defined mechanism of action, characterized by the stabilization of an inactive kinase conformation through a unique set of molecular interactions, provides a solid foundation for its use as a chemical probe. The detailed understanding of its structural and cellular effects, as outlined in this guide, empowers researchers to design and interpret experiments with greater precision, ultimately contributing to a deeper understanding of AMPK's role in health and disease. While its off-target effects on RSK isoforms and its pharmacokinetic properties require consideration in experimental design, BAY-3827 remains an invaluable tool for the scientific community[2].
References
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[Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes.]([Link])
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1][2][6]triazolo[1,5‐a]pyrimidine derivatives as pote - Lirias
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